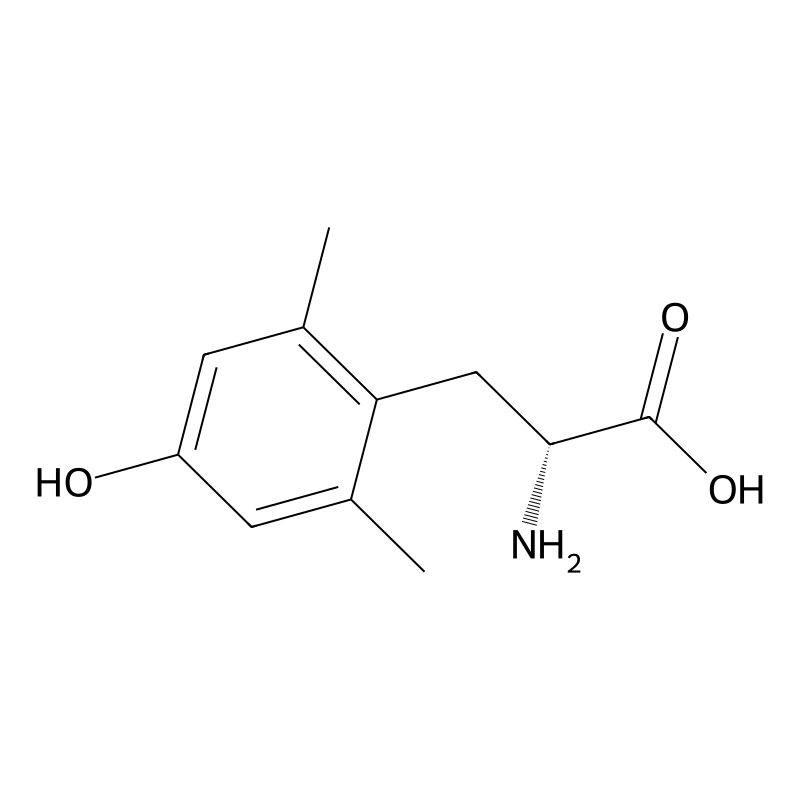

2,6-Dimethyl-D-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Increasing Opioid Peptide Activity:

Dmt has been investigated for its ability to modify opioid peptides, specifically cyclic endomorphin-2 (CEM-2) and morphiceptin analogs. Studies have shown that incorporating Dmt into these peptides increases their affinity for mu-opioid receptors, which are responsible for pain perception. This translates to potentially stronger pain-relieving effects [1].

Here's a reference for this fact: "Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs" [1]. This research was published in the National Institutes of Health's PubMed Central database.

Improving Bioavailability of Opioid Peptides:

Another area of research explores how Dmt affects the stability of opioid peptides. In its natural form, the body can break down these peptides quickly, limiting their effectiveness. Studies suggest that Dmt helps these peptides resist degradation, potentially leading to longer-lasting pain relief [1, 3].

2,6-Dimethyl-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the addition of methyl groups at the 2 and 6 positions of its aromatic ring. This compound is notable for its structural modifications which enhance its biological activity and stability compared to natural amino acids. The presence of these methyl groups increases steric hindrance, potentially influencing the compound's interaction with biological receptors and enzymes.

Dmt's primary area of research is its interaction with opioid peptides. Studies suggest that Dmt can enhance the binding affinity, bioactivity, and analgesic effects (pain relief) of opioid peptides when incorporated into their structure [, ]. The mechanism behind this is not fully elucidated but may involve the methyl groups influencing the interaction of the Dmt-containing peptide with opioid receptors [].

The chemical reactivity of 2,6-Dimethyl-D-tyrosine can be attributed to its functional groups. It can undergo various reactions typical of amino acids, including:

- N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Esterification: Formation of esters through reaction with alcohols.

- Alkylation: Methylation or other alkylation reactions at the amine or carboxylic acid groups.

Additionally, recent studies have highlighted methods for synthesizing this compound through selective C–H activation, allowing for regioselective dimethylation without racemization .

2,6-Dimethyl-D-tyrosine has garnered attention for its role in the development of synthetic opioid ligands. Its incorporation into opioid peptides results in compounds that exhibit enhanced potency and selectivity for opioid receptors. Research indicates that this amino acid can improve metabolic stability and reduce side effects associated with conventional opioids . Furthermore, it has been studied for its potential applications in modulating pain pathways and enhancing the efficacy of analgesics.

The synthesis of 2,6-Dimethyl-D-tyrosine can be achieved through several methods:

- Microwave-Assisted Negishi Coupling: A three-step process that utilizes microwave irradiation to facilitate carbon-carbon bond formation efficiently .

- Pd-Catalyzed Dimethylation: This approach employs palladium catalysts to achieve regioselective methylation at the 2 and 6 positions of tyrosine derivatives .

- Asymmetric Hydrogenation: A method involving the hydrogenation of specific intermediates to yield enantiomerically pure products .

These methods demonstrate a range of strategies from traditional organic synthesis to modern catalytic techniques.

The primary applications of 2,6-Dimethyl-D-tyrosine include:

- Pharmaceutical Development: Used extensively in the synthesis of novel opioid peptides that offer improved therapeutic profiles.

- Research Tool: Serves as a building block in peptide synthesis for studying receptor interactions and drug design.

- Material Science: Investigated for potential use in modifying biopolymers and developing new materials with enhanced properties .

Studies on the interactions of 2,6-Dimethyl-D-tyrosine with various receptors have shown that it significantly alters binding affinities compared to standard tyrosine residues. It has been reported that peptides containing this amino acid exhibit distinct pharmacological profiles, often showing increased potency at opioid receptors while maintaining lower toxicity levels . The unique steric properties conferred by the methyl groups are believed to play a crucial role in these enhanced interactions.

Several compounds share structural similarities with 2,6-Dimethyl-D-tyrosine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Tyrosine | No methyl substitutions | Natural amino acid; precursor to neurotransmitters |

| 2-Methyl-L-tyrosine | One methyl group at position 2 | Less sterically hindered; lower receptor affinity |

| 4-Methyl-L-tyrosine | One methyl group at position 4 | Different binding properties; less explored |

| 2,5-Dimethyl-L-tyrosine | Methyl groups at positions 2 and 5 | Altered receptor interactions; potential in drug design |

| 3,5-Dimethyl-L-tyrosine | Methyl groups at positions 3 and 5 | Unique pharmacological profiles; lesser known |

The presence of two methyl groups at specific positions in 2,6-Dimethyl-D-tyrosine enhances its biological activity and distinguishes it from its analogs by providing greater steric hindrance and altered receptor interactions.

IUPAC Nomenclature and Structural Isomerism

2,6-Dimethyl-D-tyrosine is a synthetic amino acid derivative characterized by its unique structural modifications to the parent tyrosine molecule. The compound bears the official IUPAC name (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid [1] [2] [3]. This nomenclature clearly delineates the stereochemical configuration at the alpha carbon and the specific substitution pattern on the aromatic ring system.

The Chemical Abstracts Service (CAS) registry number for 2,6-Dimethyl-D-tyrosine is 136771-16-9, which serves as its unique chemical identifier in scientific databases [1] [2] [4] [3]. The compound possesses the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 grams per mole [1] [2] [4] [3].

The structural identity of 2,6-Dimethyl-D-tyrosine is established through its Standard International Chemical Identifier (InChI) and InChI Key. The Standard InChI is InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 [1], while the Standard InChI Key is LSNDLIKCFHLFKO-SNVBAGLBSA-N [1].

The compound exhibits structural isomerism with its corresponding L-enantiomer, 2,6-Dimethyl-L-tyrosine (CAS: 123715-02-6), which possesses the (2S)-configuration at the alpha carbon [5] [6]. Additionally, the racemic mixture 2,6-Dimethyl-D,L-tyrosine (CAS: 81806-45-3) represents another isomeric form containing both enantiomers in equal proportions [7] [6] [8].

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |

| CAS Number | 136771-16-9 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| InChI Key | LSNDLIKCFHLFKO-SNVBAGLBSA-N |

The structural framework of 2,6-Dimethyl-D-tyrosine incorporates a D-tyrosine backbone with two methyl substituents positioned at the ortho positions (2 and 6) relative to the hydroxyl group on the aromatic ring [1]. This substitution pattern creates a sterically hindered phenolic system that distinguishes it from the parent tyrosine molecule and influences its physicochemical properties.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 2,6-Dimethyl-D-tyrosine is fundamentally determined by its chiral alpha carbon center, which adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules [1] [2] [3]. This stereochemical designation places 2,6-Dimethyl-D-tyrosine in the D-series of amino acids, distinguishing it from the naturally occurring L-amino acids found in proteins [9] [10].

The alpha carbon of 2,6-Dimethyl-D-tyrosine is sp³ hybridized and exhibits tetrahedral geometry, with bond angles approximating 109.5 degrees [9]. The four substituents around this chiral center include the amino group (-NH₂), carboxyl group (-COOH), hydrogen atom (-H), and the 4-hydroxy-2,6-dimethylbenzyl side chain [1] [3].

The aromatic ring system in 2,6-Dimethyl-D-tyrosine maintains the characteristic planar geometry of benzene derivatives, with the phenolic hydroxyl group at the para position (position 4) and methyl groups at positions 2 and 6 [1]. The presence of these ortho-methyl substituents introduces significant steric hindrance around the phenolic hydroxyl group, which influences the compound's chemical reactivity and biological interactions [11] [12].

Conformational analysis of the side chain reveals that the molecule can adopt multiple rotameric states around the Cα-Cβ bond [13]. Studies on related tyrosine derivatives have demonstrated that side-chain rotamer populations are influenced by environmental factors including pH, temperature, and solvent conditions [13]. The rotamer distribution affects both the spatial orientation of the aromatic ring and the accessibility of the phenolic hydroxyl group for hydrogen bonding interactions.

The stereochemical integrity of the D-configuration is maintained under normal physiological conditions, as amino acid racemization typically requires extreme conditions or specific enzymatic processes [14]. The optical activity of 2,6-Dimethyl-D-tyrosine results from its chiral center, with the compound exhibiting specific rotation properties that distinguish it from its L-enantiomer [10] [15] [16].

The three-dimensional structure of 2,6-Dimethyl-D-tyrosine can be described through various molecular representations, including the isomeric SMILES notation CC1=CC(=CC(=C1CC@HN)C)O [1], which explicitly denotes the stereochemistry at the alpha carbon through the @ symbol.

| Structural Feature | Description |

|---|---|

| Alpha Carbon Configuration | R-configuration (D-series) |

| Ring Geometry | Planar benzene system |

| Methyl Substitution Pattern | Positions 2 and 6 (ortho to hydroxyl) |

| Side Chain Flexibility | Multiple rotameric conformations |

| Chiral Center | Tetrahedral sp³ hybridization |

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of 2,6-Dimethyl-D-tyrosine employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework and stereochemical features of the compound.

In ¹H NMR spectroscopy, 2,6-Dimethyl-D-tyrosine exhibits characteristic signals that reflect its unique substitution pattern [17] [18]. The aromatic protons appear as distinct multipets in the downfield region, typically between 6.0-7.5 ppm. The presence of the two ortho-methyl groups creates a symmetrical substitution pattern that simplifies the aromatic region compared to monosubstituted tyrosine derivatives [19]. The methyl groups attached to the aromatic ring produce sharp singlets in the aliphatic region around 2.0-2.5 ppm [20].

The alpha proton (Hα) adjacent to the chiral center appears as a multiplet around 3.5-4.0 ppm, with coupling patterns that reflect the stereochemical environment [17] [18]. The benzyl methylene protons (CH₂) typically appear as an AB system or multiplet in the 2.8-3.2 ppm region, showing characteristic geminal coupling and vicinal coupling to the alpha proton.

¹³C NMR spectroscopy provides complementary structural information, with the aromatic carbons appearing in the 110-160 ppm region [17]. The methyl carbons attached to the aromatic ring are observed in the aliphatic region around 15-25 ppm. The carbonyl carbon of the carboxylic acid group appears distinctly downfield around 170-180 ppm.

Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm functional group identity in 2,6-Dimethyl-D-tyrosine [21] [22]. The broad O-H stretching vibration of the phenolic hydroxyl group appears around 3200-3600 cm⁻¹, often overlapping with N-H stretching vibrations from the amino group. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, with specific bands at approximately 1615 cm⁻¹ and 1513-1510 cm⁻¹ corresponding to the ν₈ₐ(CC) and ν₁₉(CC) modes respectively [22].

The C-O stretching vibration of the phenolic group typically appears around 1275 cm⁻¹, while the δ(COH) bending mode is observed near 1250 cm⁻¹ [22]. The carboxylic acid C=O stretching vibration produces a strong absorption around 1700-1750 cm⁻¹, and the C-O stretching of the carboxyl group appears in the 1200-1300 cm⁻¹ region.

Mass spectrometry (MS) analysis provides molecular weight confirmation and fragmentation patterns characteristic of 2,6-Dimethyl-D-tyrosine [23] [24] [25]. The molecular ion peak appears at m/z 209, corresponding to the molecular weight of 209.24 g/mol [1] [4]. Common fragmentation patterns include loss of the carboxylic acid group (-45 Da) and formation of the tropylium-like ion from the substituted benzyl fragment.

Tandem mass spectrometry (MS/MS) experiments reveal specific fragmentation pathways that can be used for structural confirmation and differentiation from isomeric compounds [24] [25]. The presence of the dimethyl-substituted aromatic system produces characteristic fragment ions that distinguish this compound from other tyrosine derivatives.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H NMR | Aromatic protons 6.0-7.5 ppm; Methyl singlets ~2.2 ppm |

| ¹³C NMR | Aromatic carbons 110-160 ppm; Carbonyl ~175 ppm |

| IR Spectroscopy | O-H stretch 3200-3600 cm⁻¹; C=O stretch ~1720 cm⁻¹ |

| Mass Spectrometry | Molecular ion m/z 209; Characteristic fragmentations |

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of 2,6-Dimethyl-D-tyrosine reflect the influence of the dimethyl substitution pattern on the parent tyrosine structure and provide important information for handling, storage, and application of this compound.

The melting point of related 2,6-Dimethyl-L-tyrosine has been reported as 239-240°C with decomposition [26] [27], indicating that the compound undergoes thermal degradation at its melting point rather than clean melting. This decomposition behavior is characteristic of amino acids, which typically decompose due to decarboxylation or deamination reactions at elevated temperatures. The D-enantiomer is expected to exhibit similar thermal behavior due to identical intermolecular forces and crystal packing arrangements [4].

The predicted boiling point for 2,6-dimethyl tyrosine derivatives is approximately 412.8°C at 760 mmHg [4] [7] [28] [29] [26]. However, this theoretical boiling point is not practically achievable due to thermal decomposition occurring at much lower temperatures. The compound exhibits a flash point of approximately 203.4°C [4] [30] [28] [29] [26], which represents the lowest temperature at which the compound can form an ignitable vapor mixture with air.

The density of 2,6-Dimethyl-D-tyrosine is calculated to be approximately 1.242 g/cm³ [4] [28] [29] [26], which is higher than water due to the aromatic ring system and the overall molecular structure. This density value is consistent with other aromatic amino acid derivatives and reflects the compact molecular packing.

Solubility characteristics of 2,6-Dimethyl-D-tyrosine are influenced by its zwitterionic nature at physiological pH and the hydrophobic character imparted by the dimethyl-substituted aromatic ring. The compound exhibits limited solubility in water compared to unsubstituted tyrosine due to the increased hydrophobic character from the methyl substituents [31]. Studies on L-tyrosine solubility have demonstrated that amino acid solubility is temperature-dependent and follows predictable thermodynamic relationships [31].

In organic solvents, the solubility pattern varies significantly depending on the solvent polarity and hydrogen bonding capacity. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) compared to less polar solvents [31]. The phenolic hydroxyl group can participate in hydrogen bonding with protic solvents, while the aromatic system can engage in π-π interactions with aromatic solvents.

The predicted logarithmic partition coefficient (LogP) value is approximately 1.66 [27], indicating moderate lipophilicity. This value suggests that the compound has a balanced hydrophilic-lipophilic character, which is important for potential biological applications. The polar surface area (PSA) is calculated to be 83.55 Ų [28] [27], reflecting the contribution of the amino acid functional groups to the overall polarity.

Thermodynamic studies of related tyrosine derivatives have revealed that the heat of solution is influenced by both the amino acid backbone and the aromatic substitution pattern [32]. The introduction of methyl groups at the ortho positions affects the solvation enthalpy due to changes in hydrogen bonding patterns and hydrophobic interactions.

The predicted acid dissociation constant (pKa) value is approximately 2.34 [26], corresponding to the carboxylic acid group. The amino group typically exhibits a pKa around 9-10, while the phenolic hydroxyl group has a pKa near 10-11. These values influence the ionization state and solubility behavior across different pH ranges.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Melting Point | 239-240°C (decomp) | Standard pressure |

| Boiling Point | 412.8°C (predicted) | 760 mmHg |

| Flash Point | 203.4°C | Standard conditions |

| Density | 1.242 g/cm³ | Room temperature |

| LogP | 1.66 | Octanol/water |

| pKa | 2.34 | Carboxylic acid group |

| Polar Surface Area | 83.55 Ų | Calculated |

The vapor pressure of 2,6-Dimethyl-D-tyrosine at 25°C is extremely low, approximately 1.49 × 10⁻⁷ mmHg [30] [28], indicating negligible volatility under normal conditions. This low vapor pressure is consistent with the high molecular weight and extensive intermolecular hydrogen bonding capability of the compound.

Conventional Organic Synthesis Routes

Aldol Condensation-Based Approaches

Aldol condensation represents one of the foundational methodologies for constructing the carbon framework of 2,6-dimethyl-D-tyrosine derivatives. Traditional aldol reactions have been extensively explored for the synthesis of aromatic amino acid analogues, with particular emphasis on achieving stereocontrol through carefully designed reaction conditions [1] [2].

The proline-catalyzed direct aldol reaction has emerged as a powerful tool for the asymmetric synthesis of tyrosine precursors. Using L-proline as an organocatalyst, aromatic aldehydes such as 3,5-dimethyl-4-hydroxybenzaldehyde can be effectively coupled with acetone or other ketone donors to generate aldol adducts with moderate to good enantioselectivity. The reaction typically employs 20-30 mol% L-proline in a dimethyl sulfoxide-acetone solvent system, achieving enantiomeric excesses ranging from 70-90% [1].

The mechanistic pathway involves enamine formation between the proline catalyst and the ketone donor, followed by nucleophilic attack on the aldehyde carbonyl. The carboxylic acid functionality of proline plays a crucial role in activating the electrophilic aldehyde through hydrogen bonding interactions. The resulting aldol adducts serve as valuable intermediates that can be further elaborated through subsequent transformations to access the desired dimethyltyrosine framework [1].

A significant advancement in aldol methodology involves the use of protected dihydroxyacetone derivatives, which provide access to sugar-like precursors with excellent anti-selectivity. The 2,2-dimethyl-1,3-dioxan-5-one derivative has proven particularly effective, yielding aldol products with high enantioselectivity when coupled with aromatic aldehydes. This approach benefits from the reduced propensity for aldehyde self-condensation compared to traditional acetone aldol reactions [1].

Temperature optimization studies have revealed that reactions conducted at reduced temperatures (0-25°C) generally provide improved stereoselectivity, albeit with extended reaction times. The use of co-solvents such as chloroform or neat acetone can help suppress undesired cross-aldol condensation products, although careful optimization of reaction conditions is required to maintain acceptable yields [1].

Recent developments have focused on enhancing the substrate scope of aldol reactions through the incorporation of various protecting groups and functionalized aromatic systems. The tolerance of diverse functional groups, including halides, ethers, and electron-withdrawing substituents, has expanded the utility of this methodology for accessing structurally complex dimethyltyrosine analogues [1].

Reductive Amination Protocols

Reductive amination has emerged as a versatile and reliable method for the synthesis of amino acid derivatives, offering distinct advantages in terms of functional group tolerance and operational simplicity [3] [4] [5]. The methodology involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by stereoselective reduction to yield the desired amino acid product.

Traditional reductive amination protocols employ sodium cyanoborohydride as the reducing agent, which demonstrates excellent chemoselectivity in the presence of aldehydes and ketones. The reaction proceeds through an initial imine formation step, where the equilibrium is driven toward imine formation through removal of water. Subsequent reduction with sodium cyanoborohydride occurs preferentially at the imine carbon-nitrogen double bond, leaving carbonyl functionalities intact [4].

Bioinspired calcium-mediated reductive amination represents a significant advancement in the field. The calcium-hexafluoroisopropanol system, combined with deuterium-labeled Hantzsch esters, enables site-selective reductive amination of α-oxo-carbonyl compounds with remarkable efficiency. This methodology achieves deuteration levels exceeding 99% and demonstrates compatibility with diverse substrates, including natural products and drug molecules [5].

The three-component nature of this bioinspired system allows for modular assembly of diverse amino acid structures. The reaction proceeds under mild conditions at room temperature, utilizing readily accessible feedstocks including amines, ketoesters, and reducing agents. The excellent deuterium incorporation levels achieved through this methodology make it particularly valuable for isotope labeling applications in pharmaceutical research [5].

Enzymatic reductive amination approaches have gained prominence due to their exceptional stereoselectivity and environmental compatibility. Amino acid dehydrogenases catalyze the direct reductive amination of β-keto acids to produce β-amino acids with high enantioselectivity. The engineered L-erythro-3,5-diaminohexanoate dehydrogenase demonstrates remarkable activity improvements of up to 200-fold compared to wild-type enzymes, enabling efficient synthesis of chiral amino acid derivatives [6].

The substrate scope of enzymatic reductive amination extends to various α-oxo acids and ketones, providing access to both natural and unnatural amino acid structures. The use of nicotinamide adenine dinucleotide as a cofactor and the ability to couple these reactions with cofactor regeneration systems enhance the practical utility of enzymatic approaches for large-scale synthesis [6].

Recent developments in continuous flow reductive amination have demonstrated the potential for process intensification and improved scalability. Microreactor systems enable precise control of reaction parameters, including temperature, residence time, and reagent mixing, resulting in enhanced yields and selectivities compared to traditional batch processes [4].

Advanced Catalytic Strategies

Microwave-Assisted Negishi Coupling

The application of microwave irradiation to Negishi coupling reactions has revolutionized the synthesis of complex aromatic amino acid derivatives, offering dramatic reductions in reaction times while maintaining or improving yields and selectivities [7] [8] [9]. The microwave-assisted Negishi coupling methodology represents a particularly powerful approach for constructing the carbon-carbon bonds required in dimethyltyrosine synthesis.

The key breakthrough in microwave-assisted Negishi coupling for amino acid synthesis was achieved through the optimization of palladium catalyst systems. The combination of Pd2(dba)3 and SPhos in a 1:2 molar ratio provides highly efficient catalysis for the coupling of organozinc reagents with aryl halides. Under conventional heating conditions, the coupling of sterically hindered substrates such as 3,5-dimethyl-4-iodophenol with iodoalanine intermediates typically yields only 16% of the desired product [7].

The application of microwave irradiation at 110°C for 2 hours dramatically improves the coupling efficiency, increasing yields to 34%. Further optimization through increased catalyst loading (5 mol% Pd2(dba)3 and 10 mol% SPhos) under microwave conditions achieves yields of 56%, representing a significant improvement over conventional methods [7].

The microwave-assisted methodology demonstrates excellent functional group tolerance, accommodating various substituents on the aromatic ring. Electron-donating and electron-withdrawing groups are well-tolerated, although additional halogen substitutions can lead to reduced yields due to increased steric hindrance. The methodology has been successfully applied to the synthesis of multiple dimethyltyrosine derivatives with comparable yields and stereoselectivities [7].

Mechanistic studies suggest that the enhanced reactivity under microwave conditions results from improved heat and mass transfer, as well as potential specific microwave effects on the catalyst system. The ability to achieve uniform heating throughout the reaction mixture eliminates hot spots and temperature gradients that can lead to catalyst decomposition and side reactions [8] [9].

The scalability of microwave-assisted Negishi coupling has been demonstrated through the synthesis of gram quantities of products with maintained efficiency. The use of sealed reaction vessels under microwave irradiation enables the use of elevated temperatures and pressures, further enhancing reaction rates while maintaining safety and reproducibility [10] [9].

Advanced microwave reactor systems equipped with real-time monitoring capabilities allow for precise control of reaction parameters. Temperature ramping protocols and pressure monitoring ensure optimal reaction conditions while preventing overheating and decomposition pathways [11].

Chiral Resolution Techniques for Enantiomeric Purity

The achievement of high enantiomeric purity in 2,6-dimethyl-D-tyrosine synthesis relies heavily on advanced chiral resolution techniques that can effectively separate enantiomers with high efficiency and selectivity [12] [13] [14]. These methodologies encompass both chromatographic and non-chromatographic approaches, each offering distinct advantages for different scales of operation.

High-performance liquid chromatography using chiral stationary phases represents the gold standard for analytical and preparative enantiomer separation. The macrocyclic glycopeptide-based chiral stationary phases, particularly those employing teicoplanin as the chiral selector, demonstrate exceptional resolving power for aromatic amino acids [14]. The Astec CHIROBIOTIC T column system enables baseline resolution of most amino acid enantiomers using a simple mobile phase composition of water:methanol:formic acid (30:70:0.02) [14].

The mobile phase optimization studies reveal that the organic modifier concentration critically affects both retention and enantioselectivity. A U-shaped retention profile is observed with increasing methanol content, attributed to combined effects of analyte solubility and conformational changes in the chiral stationary phase. The optimal conditions provide resolution values exceeding 3.0 for most amino acid pairs, with some achieving resolution values as high as 14.58 [14].

Enzymatic resolution methodologies offer exceptional stereoselectivity and operate under mild reaction conditions. Amino acid dehydrogenases demonstrate remarkable enantioselectivity in the kinetic resolution of racemic amino acid derivatives. The Escherichia coli aromatic L-amino acid transaminase system enables efficient resolution of β-heterocyclic alanine derivatives with enantiomeric excesses reaching 95% [15].

The enzymatic approach benefits from the ability to couple resolution with substrate transformation, providing value-added products while achieving enantiomer separation. The relative reactivities of different substrates can be predicted based on binding energy calculations and structural analysis of enzyme-substrate interactions [15].

Crystallization-based resolution techniques exploit differences in the physical properties of diastereomeric salts formed between racemic amino acids and chiral resolving agents. This methodology offers advantages in terms of scalability and cost-effectiveness, making it particularly attractive for industrial applications [12] [16].

Membrane-based chiral resolution represents an emerging technology with significant potential for large-scale applications. The use of chiral membranes enables continuous separation processes with high throughput and reduced solvent consumption. Liquid membrane systems incorporating chiral carriers demonstrate effective enantioselective transport, achieving enrichment factors suitable for industrial implementation [16].

Capillary electrophoresis provides high-resolution enantiomer separation with minimal sample consumption and reduced environmental impact. The addition of chiral selectors such as cyclodextrins to the background electrolyte enables effective resolution of amino acid enantiomers. The methodology demonstrates particular utility for analytical applications and method development [17].

Advanced chiral resolution strategies increasingly employ multi-stage processes that combine different separation mechanisms to achieve ultra-high enantiomeric purities. Sequential crystallization and chromatographic polishing can routinely achieve enantiomeric excesses exceeding 99.5%, meeting the stringent requirements for pharmaceutical applications [13] [18].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2,6-dimethyl-D-tyrosine presents numerous technical, economic, and regulatory challenges that must be systematically addressed to achieve commercial viability [19] [20] [21]. These challenges span multiple aspects of the production process, from raw material procurement to final product purification and quality control.

Raw material costs represent one of the most significant economic barriers to large-scale production. The requirement for chiral starting materials, specialized catalysts, and high-purity reagents can account for 25-40% of total production costs [22]. The limited availability of some key intermediates, particularly those containing the dimethyl substitution pattern, creates supply chain vulnerabilities that must be addressed through vertical integration or strategic supplier partnerships [19].

Catalyst recovery and recycling systems become critical economic factors at industrial scale, particularly when employing precious metal catalysts such as rhodium, palladium, or iridium complexes. The development of immobilized catalyst systems and continuous flow processes enables more efficient catalyst utilization and recovery. However, catalyst deactivation and leaching remain ongoing challenges that require sophisticated monitoring and regeneration protocols [20] [21].

Process scalability issues arise from fundamental differences between laboratory and industrial reaction environments. Heat and mass transfer limitations become increasingly significant at larger scales, potentially affecting reaction selectivity and yield. The design of appropriate reactor systems, including considerations of mixing efficiency, temperature control, and pressure management, requires specialized engineering expertise [21] [23].

The optimization of fermentation processes for amino acid production presents unique challenges related to microbial strain development, culture medium formulation, and bioprocess control. Industrial fermentation systems must achieve high cell densities while maintaining optimal metabolic flux toward the desired product. The control of pH, dissolved oxygen, temperature, and nutrient feeding requires sophisticated process control systems and real-time monitoring capabilities [23] [24].

Environmental considerations increasingly influence industrial process design, with emphasis on reducing solvent consumption, minimizing waste generation, and implementing green chemistry principles. The adoption of alternative solvents, such as ionic liquids or supercritical fluids, may offer environmental benefits while potentially improving process efficiency [19].

Quality control and analytical method validation represent significant challenges due to the need for accurate enantiomer quantification at very high purities. The development of robust analytical methods capable of detecting trace impurities and reliably measuring enantiomeric excess at levels exceeding 99% requires sophisticated instrumentation and method validation protocols [14] [25].

Regulatory compliance requirements for pharmaceutical-grade amino acids necessitate the implementation of Good Manufacturing Practice protocols, comprehensive documentation systems, and validation of all critical process parameters. The cost of regulatory compliance can represent 10-25% of total production costs, particularly for new facilities or process modifications [22].

The integration of advanced process analytical technologies, including real-time monitoring systems and predictive process control, offers opportunities to improve process reliability and reduce production costs. However, the implementation of these technologies requires significant capital investment and specialized technical expertise [21].

Supply chain resilience has become increasingly important, particularly in light of recent global disruptions. The development of alternative synthetic routes, diversification of supplier bases, and implementation of inventory management strategies are essential for maintaining production continuity [22].

The economic analysis of amino acid production reveals that achieving cost competitiveness requires optimization across multiple dimensions, including yield improvement, cycle time reduction, catalyst efficiency enhancement, and waste minimization. The successful implementation of industrial-scale production typically requires sustained investment in process development and technological innovation over extended periods [21] [22].